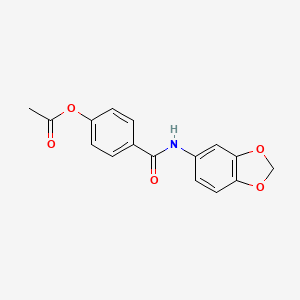
4-(butanoylamino)-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butanamido group attached to a pyridin-3-yl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE typically involves the reaction of 4-aminobutanoic acid with pyridin-3-yl benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound may also interact with enzymes and proteins involved in various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)benzamide: Similar structure but with a different position of the pyridine ring.
N-(Pyridin-2-yl)benzamide: Another structural isomer with the pyridine ring at a different position.
N-(Pyridazin-3-yl)benzamide: Contains a pyridazine ring instead of pyridine.
Uniqueness
4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE is unique due to the presence of the butanamido group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-(butanoylamino)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-4-15(20)18-13-8-6-12(7-9-13)16(21)19-14-5-3-10-17-11-14/h3,5-11H,2,4H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
VJMRAJWQFXHGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11174541.png)
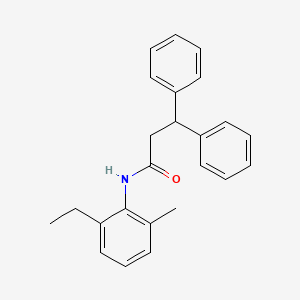
![Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B11174550.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B11174559.png)

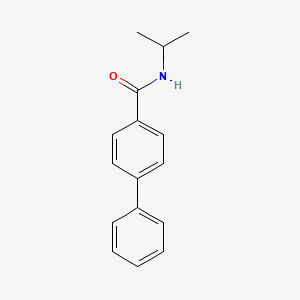
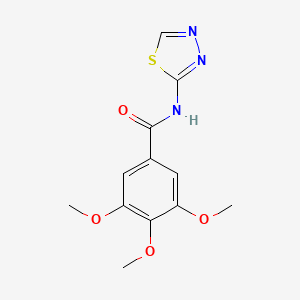
![2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11174592.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B11174604.png)
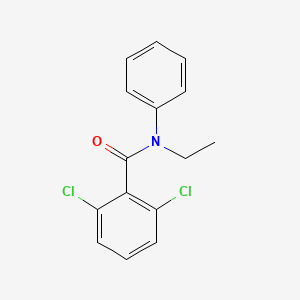

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11174616.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B11174619.png)
